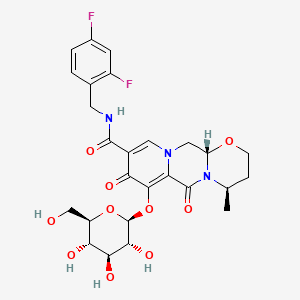
Dolutegravir O-b-D-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolutegravir O-b-D-Glucoside is a derivative of Dolutegravir, an antiretroviral medication used to treat HIV/AIDS. Dolutegravir is known for its effectiveness as an integrase strand transfer inhibitor, which prevents the integration of viral DNA into the host cell’s genome . The glucoside derivative is formed by attaching a glucose molecule to Dolutegravir, potentially altering its pharmacokinetic properties and enhancing its solubility and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dolutegravir O-b-D-Glucoside involves the glycosylation of Dolutegravir with a glucose donor. This reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the glucose molecule. High-speed homogenization and probe sonication techniques are often employed to optimize the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using advanced techniques such as high-pressure homogenization and the use of surfactants to stabilize the product . The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dolutegravir O-b-D-Glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups on the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Aplicaciones Científicas De Investigación
Dolutegravir O-b-D-Glucoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on drug properties.
Mecanismo De Acción
Dolutegravir O-b-D-Glucoside exerts its effects by inhibiting the integrase enzyme of HIV, similar to Dolutegravir. The glucose moiety may enhance its solubility and bioavailability, allowing for better absorption and distribution in the body . The compound binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host cell’s genome, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Dolutegravir: The parent compound, known for its effectiveness as an integrase inhibitor.
Raltegravir: Another integrase inhibitor used to treat HIV, but with different pharmacokinetic properties.
Elvitegravir: Similar to Dolutegravir, but requires pharmacologic boosting to be effective.
Uniqueness
Dolutegravir O-b-D-Glucoside is unique due to the addition of the glucose moiety, which potentially enhances its solubility and bioavailability compared to Dolutegravir. This modification may lead to improved therapeutic outcomes and reduced side effects .
Propiedades
Fórmula molecular |
C26H29F2N3O10 |
|---|---|
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C26H29F2N3O10/c1-11-4-5-39-17-9-30-8-14(24(37)29-7-12-2-3-13(27)6-15(12)28)19(33)23(18(30)25(38)31(11)17)41-26-22(36)21(35)20(34)16(10-32)40-26/h2-3,6,8,11,16-17,20-22,26,32,34-36H,4-5,7,9-10H2,1H3,(H,29,37)/t11-,16-,17+,20-,21+,22-,26+/m1/s1 |
Clave InChI |
AWDOSKSERUBWKF-RAALLFHKSA-N |
SMILES isomérico |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


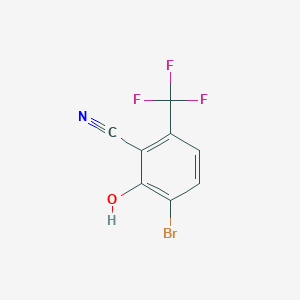
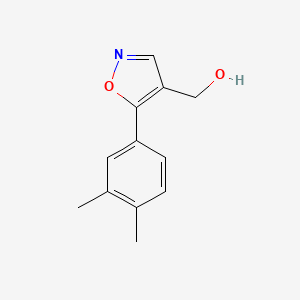
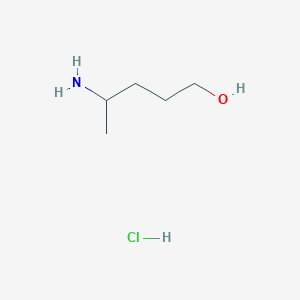
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
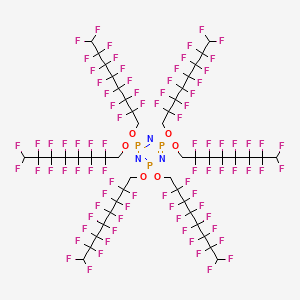


![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
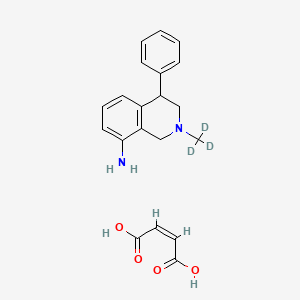
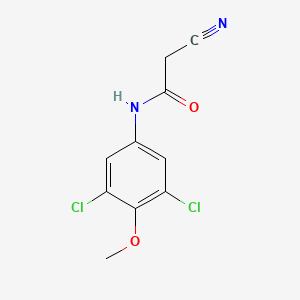
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
